REACTION_CXSMILES
|
[S:1]([NH2:5])([NH2:4])(=[O:3])=[O:2].N1[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1.C(OCCOCC)C>>[N:4]1([S:1]([NH2:5])(=[O:3])=[O:2])[CH2:11][CH2:10][O:9][CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N)N
|
Name
|
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in an oil bath at 120° C. for 11 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was air-cooled to room temperature
|
Type
|
WASH
|
Details
|
the crystal was washed with diethyl ether
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |